![molecular formula C21H21NO3S B2870475 1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705096-47-4](/img/structure/B2870475.png)
1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including an ethylthio group, a benzoyl group, a spiro configuration, an isobenzofuran ring, and a piperidin ring . Each of these groups contributes to the overall properties of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely have a complex three-dimensional structure due to the presence of the spiro configuration and the cyclic structures of the isobenzofuran and piperidin rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzoyl group could undergo reactions typical of carbonyl compounds, while the piperidin ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. The compound’s spirocyclic structure provides opportunities for designing novel drugs. Researchers have explored its potential as a scaffold for developing antiviral, anticancer, and anti-inflammatory agents. By modifying substituents on the piperidine ring, scientists can fine-tune its biological properties .
Spiropiperidines in Organic Synthesis
Spiropiperidines, such as our compound of interest, play a vital role in organic synthesis. They participate in various intra- and intermolecular reactions, including cyclization, annulation, and multicomponent reactions. Researchers have developed efficient methods for their synthesis, enabling access to diverse spirocyclic structures. These compounds serve as valuable intermediates for constructing complex molecules .
Spiro Compounds in Material Science
The spirocyclic motif found in our compound has applications beyond medicinal chemistry. Spiro compounds exhibit interesting optical, electronic, and mechanical properties. Researchers explore their use in materials science, including organic light-emitting diodes (OLEDs), sensors, and molecular switches. The rigid spiro framework enhances stability and influences material behavior .
Biological Evaluation
Scientists investigate the biological activity of piperidine derivatives, including our compound. In vitro and in vivo studies assess their interactions with biological targets (enzymes, receptors, etc.). Researchers evaluate cytotoxicity, enzyme inhibition, and receptor binding. Understanding the compound’s biological profile informs drug discovery efforts .
Hydrogenation and Functionalization
Hydrogenation reactions allow the reduction of piperidine rings, leading to diverse derivatives. Researchers explore selective hydrogenation methods to modify the compound’s functional groups. These transformations impact its solubility, stability, and bioavailability. Functionalized piperidines find applications in drug delivery systems .
Anticancer Potential
Recent investigations highlight the anticancer potential of piperidine derivatives. For instance, 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline exhibits high activity against breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells . While this specific compound differs from our target, it underscores the broader potential of piperidines in oncology research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-(2-ethylsulfanylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-26-18-10-6-4-8-16(18)19(23)22-13-11-21(12-14-22)17-9-5-3-7-15(17)20(24)25-21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDKCUBALCNCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2870392.png)

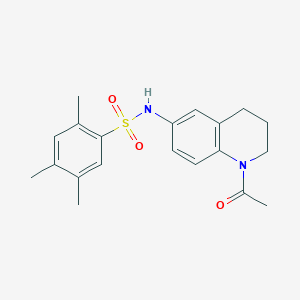
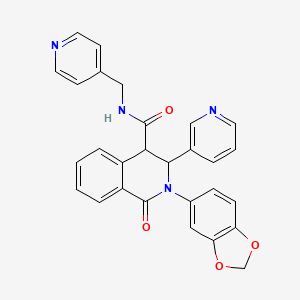

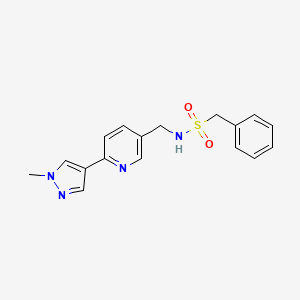

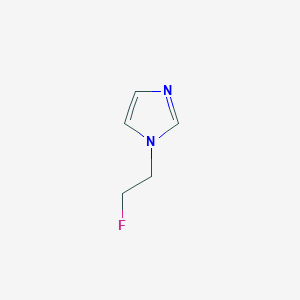
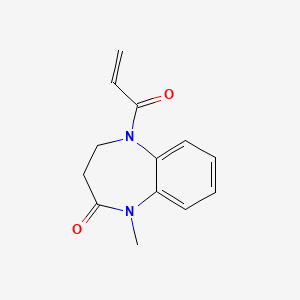
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)
![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)